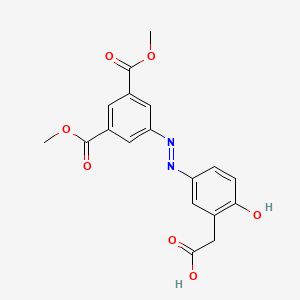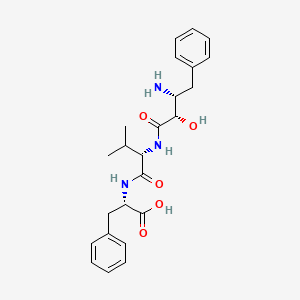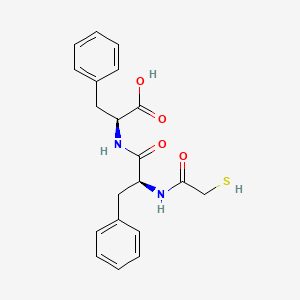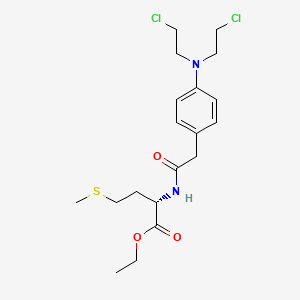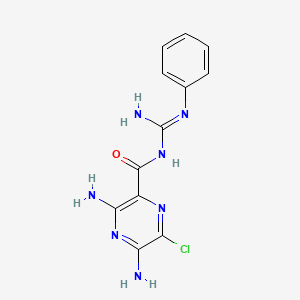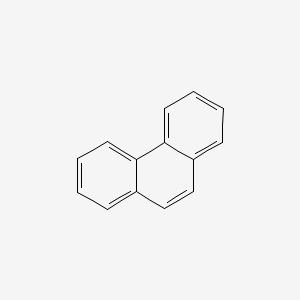
Nonapeptide-1
Overview
Description
Nonapeptide-1 is a skin lightening peptide derived from the melanocyte stimulating hormone (MSH). It prevents the activity of tyrosine in the melanocytes, inhibiting melanin synthesis and helping to even out your skin tone by lessening hyper-pigmentation . The molecular formula of Nonapeptide-1 is C61H87N15O9S .
Molecular Structure Analysis
Nonapeptide-1 is a highly dynamic peptide that harbors a type II β-turn located in its central part . Ultraviolet-circular dichroism and Raman spectra are consistent with a mixture of β-turn, β-strand, and random-chain secondary elements in aqueous media .
Chemical Reactions Analysis
Nonapeptide-1 appears to exhibit capacity as a melanin synthesis inhibitor, reportedly achieved through interference with the action of tyrosinase . Tyrosinase, the principal enzyme governing melanin synthesis within specialized cells termed melanocytes, is considered crucial for pigment production .
Physical And Chemical Properties Analysis
Scientific Research Applications
Nonapeptide-1 in Skin Pigmentation Research
Nonapeptide-1, initially derived from the yeast Streptomyces clavifer and now synthesized using recombinant genetic technology, has shown promise as a potent inhibitor of melanin formation. Laboratory studies involving yeast and melanoma cells suggest that Nonapeptide-1 disrupts the signaling cascade intrinsic to melanogenesis, which could have implications for treatments targeting skin pigmentation disorders .
Nonapeptide-1 in Anti-Aging and Skin Repair
Research indicates that Nonapeptide-1 may have antioxidant properties, promote the secretion of type 1 collagen (COL-1), and aid in repairing damaged skin. This is based on screenings from a series of rationally designed novel short peptides, where Nonapeptide-1 (PWH) showed good activities in these areas .
Nonapeptide-1 in Wound Healing
Although not directly related to Nonapeptide-1, studies on a similar short sequence peptide, TSP-1, have demonstrated its role in improving wound healing in animal models and human dermal fibroblasts cell culture tests. The short sequence Lys-Arg-Phe-Lys of the TSP-1 protein is responsible for TGFβ stimulation, which is active in post-natal development of skin structures. This suggests that peptides like Nonapeptide-1 could also have potential applications in wound healing due to their structural similarities .
Mechanism of Action
Target of Action
Nonapeptide-1, also known as Melanostatine™ 5, is a synthetic biomimetic peptide that acts as an antagonist of α-MSH (melanin-stimulating hormone) . It primarily targets the melanocortin-1 receptor (MC1-R) on melanocytes . The MC1-R is a crucial receptor involved in the regulation of melanin synthesis .
Mode of Action
Nonapeptide-1 interacts with its target by blocking the MC1-R receptors on melanocytes . This action prevents the activation of the receptor by α-MSH, thereby inhibiting melanin production . Nonapeptide-1 appears to interfere with the function of tyrosinase, the principal enzyme governing melanin synthesis within melanocytes . By impeding tyrosinase function, Nonapeptide-1 appears to inhibit melanocyte pigment production .
Biochemical Pathways
The primary biochemical pathway affected by Nonapeptide-1 is the melanogenesis signaling cascade . Nonapeptide-1 disrupts this pathway by interfering with the function of the melanocortin-1 receptor, potentially impeding the action of melanocyte-stimulating hormones and hindering the activation of tyrosinase . This interference results in the inhibition of melanin synthesis .
Pharmacokinetics
Peptides like nonapeptide-1 are typically metabolized by peptidases in the liver and kidney . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Nonapeptide-1 and their impact on its bioavailability.
Result of Action
The primary result of Nonapeptide-1’s action is the inhibition of melanin synthesis . By interfering with the function of tyrosinase and blocking MC1-R receptors on melanocytes, Nonapeptide-1 reduces melanin production . This action can lead to a reduction in skin pigmentation, thereby ameliorating hyperpigmented areas caused by sun exposure and certain pathologies .
Action Environment
The efficacy and stability of Nonapeptide-1 can be influenced by various environmental factors. For instance, excessive sun exposure can elevate melanocyte-stimulating hormone (MSH) levels, which could potentially affect the efficacy of Nonapeptide-1 . More comprehensive investigations are needed to fully understand how environmental factors influence the action of nonapeptide-1 .
Safety and Hazards
Nonapeptide-1 is not classified as hazardous under the Approved Criteria for Classifying Hazardous Substances .
Relevant papers on Nonapeptide-1 include a randomized controlled pilot study of a proprietary combination versus sunscreen in melasma maintenance and a study on rationally designed nonapeptides with great skin photoprotective effect .
properties
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67)/t42-,44-,45-,46-,47+,48+,49-,50-,51-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFLNGRLKALWRF-LDXSYGEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H87N15O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1206.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nonapeptide-1 | |
CAS RN |
158563-45-2 | |
| Record name | Nonapeptide-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158563452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NONAPEPTIDE-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64W45420K5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Nonapeptide-1 and what is its primary known application?
A1: Nonapeptide-1, also known as Melanostatine 5, is a synthetic peptide primarily recognized for its potential skin-lightening properties. While its full mechanism of action is still being elucidated, it is believed to interfere with the production of melanin, the pigment responsible for skin color.
Q2: How does Nonapeptide-1 interact with its target to produce its skin-lightening effects?
A2: While the exact mechanism of action is still under investigation, studies suggest that Nonapeptide-1 may act by inhibiting the α-melanocyte-stimulating hormone (α-MSH) signaling pathway. [] α-MSH is a hormone that stimulates melanocytes, the cells responsible for melanin production. By interfering with α-MSH signaling, Nonapeptide-1 could potentially reduce melanin synthesis, leading to a lightening of the skin tone. []
Q3: Has Nonapeptide-1 been investigated in clinical trials for the treatment of hyperpigmentation disorders like melasma?
A3: A randomized controlled pilot study investigated a proprietary combination containing Nonapeptide-1, phenyl ethyl resorcinol, aminoethyl phosphinic acid, antioxidants, and sunscreen for melasma maintenance after treatment with a triple combination therapy. [] While the results suggested some potential benefits in maintaining remission, further research with larger sample sizes and longer follow-up periods is needed to confirm these findings and establish its efficacy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B1679757.png)
![N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide](/img/structure/B1679758.png)
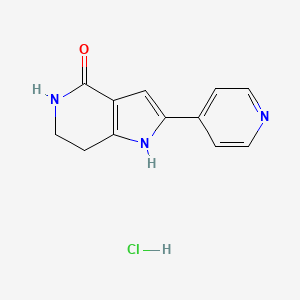

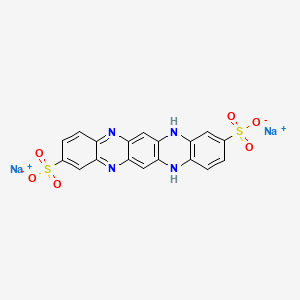
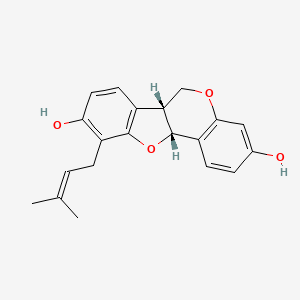
![(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoyl]amino]propanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid](/img/structure/B1679767.png)
